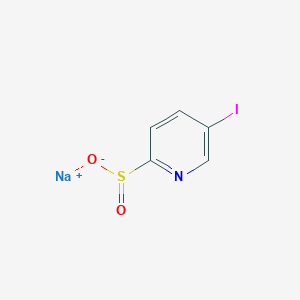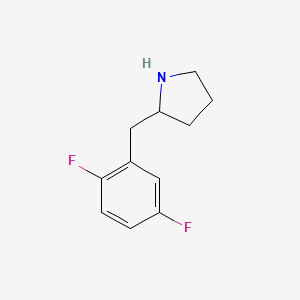![molecular formula C9H12N2O B13656724 N-[2-(Aminomethyl)phenyl]acetamide CAS No. 117995-02-5](/img/structure/B13656724.png)
N-[2-(Aminomethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Aminomethyl)phenyl]acetamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[2-(Aminomethyl)phenyl]acetamide typically begins with 2-nitrobenzyl chloride and acetamide.
Reduction: The nitro group of 2-nitrobenzyl chloride is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-(aminomethyl)phenylamine is then acylated with acetic anhydride to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[2-(Aminomethyl)phenyl]acetamide can undergo oxidation reactions, where the aminomethyl group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form N-[2-(aminomethyl)phenyl]ethanol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: N-[2-(aminomethyl)phenyl]ethanol.
Substitution: Various substituted phenylacetamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-[2-(Aminomethyl)phenyl]acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine:
Drug Development: this compound derivatives are being explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
Molecular Targets and Pathways: N-[2-(Aminomethyl)phenyl]acetamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acetamide group can also participate in interactions with other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(3-aminomethyl-phenyl)-acetamide: Similar structure but with the aminomethyl group at the meta position.
N-(4-aminomethyl-phenyl)-acetamide: Similar structure but with the aminomethyl group at the para position.
N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of an aminomethyl group.
Uniqueness: N-[2-(Aminomethyl)phenyl]acetamide is unique due to the specific positioning of the aminomethyl group at the ortho position, which influences its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its meta and para counterparts.
Propriétés
Numéro CAS |
117995-02-5 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-[2-(aminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3,(H,11,12) |
Clé InChI |
AQBIIRHDGPBWRV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


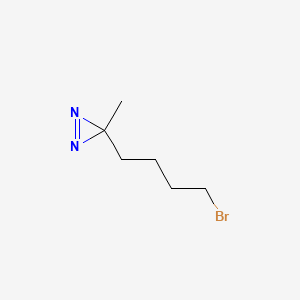


![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)
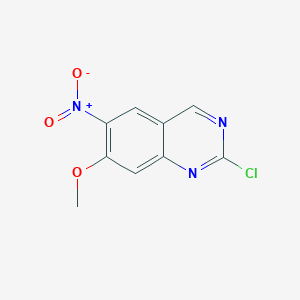
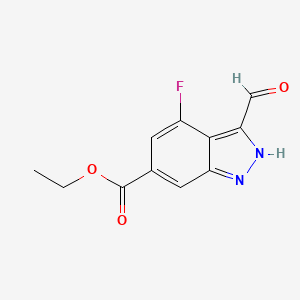
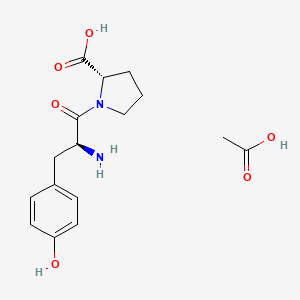
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)
